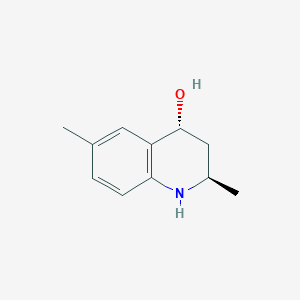

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.

Preparation Methods

The synthesis of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several methods. One common approach involves the use of NMR spectroscopic measurements and single crystal X-ray crystallographic analyses to determine the configurational and conformational assignments of the compound . Additionally, the compound can be synthesized through microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans .

Chemical Reactions Analysis

Acid-Catalyzed Methanolysis

The trans isomer undergoes methanolysis in acidic media (DCl/D₂O in methanol-d₄) to form trans-4-methoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline as the kinetic product .

| Starting Material | Reagents/Conditions | Product | Yield | Selectivity (trans:cis) | Reference |

|---|---|---|---|---|---|

| trans-2,6-Dimethyl...-4-ol | DCl/D₂O, methanol-d₄, RT | trans-4-Methoxy derivative | 85% | 2.5:1 |

Key Observations :

-

Kinetic Control : The trans-methoxy product dominates initially due to lower activation energy.

-

Thermodynamic Control : Prolonged reaction time shifts the ratio toward the cis isomer (not observed in this case) .

Disproportionation Reactions

Under strong acid conditions (e.g., H₂SO₄), trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes disproportionation to yield 2,6-dimethylquinoline and 2,6-dimethyl-1,2,3,4-tetrahydroquinoline .

| Reaction Conditions | Products Formed | Yield Distribution | Reference |

|---|---|---|---|

| H₂SO₄, 25°C, 24 hrs | 2,6-Dimethylquinoline + 2,6-Dimethyl-THQ | 3:1 ratio |

Mechanism :

-

Oxidation : The hydroxyl group is oxidized, leading to aromatization of the tetrahydroquinoline ring.

-

Reduction : Concurrent reduction of the imine intermediate regenerates the tetrahydro form.

Functionalization at the Hydroxyl Group

The C4 hydroxyl group participates in nucleophilic substitution and protection/deprotection reactions:

Acetylation

Treatment with acetic anhydride yields trans-4-acetoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, reflux | trans-4-Acetoxy derivative | 92% |

Benzoylation

Reaction with benzoyl chloride forms trans-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline , a precursor for X-ray crystallography studies .

Cyclization and Rearrangements

In the presence of Lewis acids (e.g., TiO₂), this compound undergoes photochemical cyclization to form polycyclic derivatives .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| TiO₂, ethanol, UV light | 4-Ethoxy-2,7-dimethyl-THQ | 71% |

Mechanism :

Scientific Research Applications

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative with potential applications in diverse scientific fields . Research has explored its synthesis, stereochemistry, and biological activities, revealing its role as an intermediate in synthesizing various compounds with antibacterial, antiparasitic, and antiproliferative properties .

Synthesis and Stereochemistry

The synthesis of this compound involves reacting p-toluidine with acetaldehyde in the presence of hydrochloric acid, yielding a mixture of cis and trans isomers .

Configurational and conformational assignments have been determined through NMR spectroscopic measurements and single-crystal X-ray crystallographic analyses . The stereochemistry of derivatives, including N-benzoyl and N,O-dibenzoyl compounds, has been elucidated to understand the spatial arrangement of atoms and groups within the molecule .

Tetrahydroquinoline derivatives exhibit a range of biological activities, making them valuable in pharmaceutical and agricultural applications .

- Antimicrobial Activity: Research indicates that certain tetrahydroquinoline derivatives exhibit bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .

- Antiproliferative Activity: Some derivatives have demonstrated significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, suggesting potential applications in cancer research .

- Pharmaceutical Applications: Tetrahydroquinolines are used as active components in various types of dyes and have applications as pesticides, antioxidants, and corrosion inhibitors .

Derivatives and Analogues

The compound serves as a building block for synthesizing novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown anti-oxidation and anti-inflammatory properties . Additionally, it is used in synthesizing [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, some of which exhibit anti-proliferative effects on melanoma and other cancer cell lines .

Microbiological Transformations

Microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines with fungi like Aspergillus niger and Cunninghamella elegans yield products such as cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol . These transformations are essential in creating diverse chemical structures with potential biological activities .

Mechanism of Action

The mechanism of action of trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active derivatives . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared to other similar compounds, such as cis-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and other tetrahydroquinoline derivatives . These compounds share similar structural features but may differ in their stereochemistry and reactivity. The unique aspects of this compound include its specific configuration and the resulting effects on its chemical and biological properties .

Biological Activity

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (THQ) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{15}N and a molecular weight of approximately 175.25 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused six-membered nitrogen-containing ring and a five-membered ring. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.

Biological Activities

This compound exhibits a variety of biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.

- Analgesic Effects : Related tetrahydroquinoline derivatives have been noted for their analgesic properties, suggesting similar potential for THQ .

- Antimicrobial Activity : Studies indicate that THQ may possess antimicrobial properties against various pathogens .

- Cytotoxicity : Research has demonstrated that THQ can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Typically involves the reaction between p-toluidine and acetaldehyde in the presence of an acid catalyst .

- Microbial Transformations : The compound can also be synthesized via microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans, which yield various derivatives through biotransformation processes .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of THQ using DPPH radical scavenging assays. Results indicated that THQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many known antioxidants.

Case Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that THQ induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to cell death. This suggests its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrrole | Contains a five-membered nitrogen ring | Exhibits different reactivity due to the pyrrole structure |

| 1-Aminoisoquinoline | Fused bicyclic structure with an amino group | Known for its role in various biological systems |

| 4-Hydroxyquinoline | Hydroxylated derivative of quinoline | Displays distinct biological activities |

| 3-Methylquinoline | Methylated quinoline derivative | Used as a precursor in various synthetic pathways |

This compound is unique due to its specific arrangement of substituents which influence its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol |

InChI |

InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1 |

InChI Key |

RBCNCWKJVVSJAY-LDYMZIIASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O |

Canonical SMILES |

CC1CC(C2=C(N1)C=CC(=C2)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.